molecular formula C41H57N13O8 B8101803 Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

Cat. No.: B8101803
M. Wt: 860.0 g/mol
InChI Key: XCVHLSJGMXJXLL-HOXHCGHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 is a synthetic peptide derived from the gastrin-releasing peptide (GRP). GRP is a 27-residue peptide hormone that plays a crucial role in various physiological functions, including the release of gastrin, a hormone that stimulates the secretion of gastric acid. The this compound is a modified version of the GRP, specifically focusing on the amino acid sequence from the 20th to the 26th residue, with an acetyl group attached to the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water.

    Oxidation: Introducing oxygen atoms into the molecule, potentially altering its structure and function.

    Reduction: Removing oxygen atoms or adding hydrogen atoms to the molecule.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield smaller peptide fragments or individual amino acids.

Scientific Research Applications

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, as GRP and its derivatives have been implicated in the growth regulation of certain cancer cells.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 involves its interaction with specific receptors on the cell surface. Upon binding to its receptor, it triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl GRP(20-27)amide: Another derivative of GRP with an additional amino acid at the C-terminus.

    N-Acetyl GRP(18-26)amide: A derivative with a slightly longer sequence at the N-terminus.

    N-Acetyl GRP(20-25)amide: A shorter derivative missing the last amino acid.

Uniqueness

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 is unique due to its specific sequence and acetylation, which can influence its binding affinity and biological activity. This makes it a valuable tool for studying the structure-activity relationships of GRP derivatives and their potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)/t23-,30-,31-,32-,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHLSJGMXJXLL-HOXHCGHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H57N13O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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